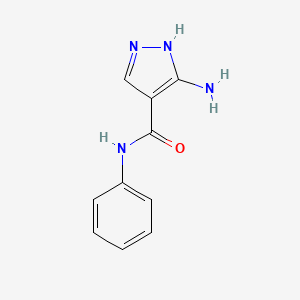

5-アミノ-N-フェニル-1H-ピラゾール-4-カルボキサミド

説明

5-amino-N-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various industries .

科学的研究の応用

5-amino-N-phenyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of dyes, polymers, and other functional materials.

作用機序

Target of Action

The primary target of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors . The compound is designed as a pan-FGFR covalent inhibitor, targeting both wild-type and gatekeeper mutants of FGFRs .

Mode of Action

5-amino-N-phenyl-1H-pyrazole-4-carboxamide interacts with its targets, the FGFRs, by covalently binding to them . This binding inhibits the aberrant activation of FGFRs, which is a common occurrence in various cancers . The compound is designed to overcome drug resistance primarily due to gatekeeper mutations in FGFRs .

Biochemical Pathways

The compound affects the biochemical pathways involving FGFRs. By inhibiting FGFRs, it disrupts the energy synthesis of the cancer cells by blocking mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth of cancer cells. For instance, one of the derivatives of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide exhibited strong growth-inhibitory effects and showed selectivity toward the estrogen receptor-positive breast cancer cells (MCF-7) .

生化学分析

Biochemical Properties

5-amino-N-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound has been shown to interact with FGFR1, FGFR2, FGFR3, and FGFR4, inhibiting their activity and thereby affecting downstream signaling pathways . This interaction is crucial in the context of cancer research, as aberrant FGFR signaling is implicated in the development and progression of several cancers.

Cellular Effects

The effects of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that 5-amino-N-phenyl-1H-pyrazole-4-carboxamide suppresses the proliferation of lung cancer cells and gastric cancer cells . This inhibition is mediated through the disruption of FGFR signaling pathways, which are essential for cell survival and proliferation. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, 5-amino-N-phenyl-1H-pyrazole-4-carboxamide exerts its effects through covalent binding to FGFRs. This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling molecules . The inhibition of FGFR activity leads to the suppression of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Furthermore, the compound has been shown to induce changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

5-amino-N-phenyl-1H-pyrazole-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, as they influence its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver, kidneys, and tumor tissues . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches the target sites where it can exert its inhibitory effects on FGFRs.

Subcellular Localization

The subcellular localization of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory activity and therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina-silica-supported manganese dioxide in water, yielding high efficiency . Other methods include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .

Industrial Production Methods

Industrial production of this compound often employs scalable and environmentally benign methods. One-pot multicomponent reactions (MCRs) are favored due to their efficiency and reduced environmental impact. These methods utilize green solvents and heterogeneous catalysts to produce the compound in high yields .

化学反応の分析

Types of Reactions

5-amino-N-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Common reducing agents like sodium borohydride can be used.

Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in medicinal chemistry and other applications .

類似化合物との比較

Similar Compounds

- 5-amino-1H-pyrazole-4-carboxamide

- 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide

- 5-amino-4-hydroxyiminopyrazole

Uniqueness

5-amino-N-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of an amino group and a phenyl ring, which enhances its biological activity and makes it a versatile scaffold for the development of new therapeutic agents .

生物活性

5-Amino-N-phenyl-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

5-Amino-N-phenyl-1H-pyrazole-4-carboxamide is characterized by its five-membered heterocyclic structure containing nitrogen atoms, which contributes to its reactivity and biological interactions. The presence of the amino and phenyl groups enhances its lipophilicity and potential for interaction with various biological targets.

Biological Activities

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, a representative compound (10h) displayed IC50 values of 46 nM against FGFR1 and effectively inhibited the proliferation of lung and gastric cancer cells with IC50 values ranging from 19 to 73 nM .

- Anti-inflammatory Activity : The compound has shown promise in anti-inflammatory applications. It was noted that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. For example, compounds derived from this scaffold demonstrated superior COX-2 selectivity compared to traditional anti-inflammatory drugs .

- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with pyrazole derivatives, including 5-amino-N-phenyl-1H-pyrazole-4-carboxamide. These compounds have been tested against various bacterial strains, showing effective inhibition compared to standard antibiotics .

The biological activity of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways crucial for cell proliferation and survival.

- Covalent Binding : Some derivatives have been designed as covalent inhibitors targeting FGFRs, providing a mechanism for overcoming drug resistance associated with mutations in these receptors .

- Cell Signaling Modulation : The interactions with signaling pathways and regulatory proteins further elucidate the compound's role in influencing cellular processes.

Table: Summary of Biological Activities and IC50 Values

| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |

|---|---|---|---|

| Anticancer | FGFR1 | 46 | |

| Anticancer | FGFR2 | 41 | |

| Anticancer | Lung Cancer Cells | 19 | |

| Anti-inflammatory | COX-2 | <10 | |

| Antimicrobial | K. pneumoniae | 22 mm zone |

Case Study: FGFR Inhibition

A pivotal study focused on the design and synthesis of novel pan-FGFR inhibitors based on the pyrazole scaffold. The study highlighted that compounds derived from 5-amino-N-phenyl-1H-pyrazole-4-carboxamide could effectively bind to both wild-type FGFRs and mutant forms that contribute to drug resistance in cancer therapy. The structural analysis through X-ray crystallography confirmed irreversible binding, paving the way for future anticancer drug development targeting FGFR pathways .

特性

IUPAC Name |

5-amino-N-phenyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-9-8(6-12-14-9)10(15)13-7-4-2-1-3-5-7/h1-6H,(H,13,15)(H3,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROBZVKDDYIYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。